Cosmomycin D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

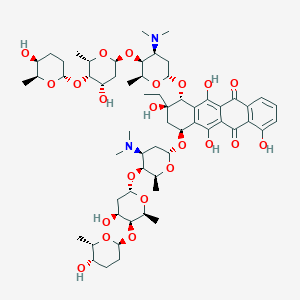

Cosmomycin D is a natural product found in Streptomyces olindensis, Streptomyces cyaneus, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Mechanism of Action

Cosmomycin D exhibits its antitumor activity primarily through intercalation with DNA, leading to apoptosis in cancer cells. Studies have shown that it induces time-dependent apoptosis in nucleotide excision repair-deficient fibroblasts, demonstrating its efficacy comparable to that of established anthracyclines like doxorubicin . The compound's unique structure, characterized by a complex glycosylation pattern, contributes to its stability and interaction with DNA .

Case Studies

- In Vitro Studies : Research indicated that this compound has a 50% inhibitory concentration (IC50) of 0.110 μg/mL against the HeLa human cervical carcinoma cell line, highlighting its potent anticancer activity .

- Comparative Analysis : A comparative genomic analysis revealed that this compound shares structural similarities with other anthracyclines, which enhances its potential as a therapeutic agent against various cancers .

Antimicrobial Activity

Broad-Spectrum Efficacy

this compound has demonstrated significant antimicrobial properties against a range of bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) for S. aureus is reported to be as low as 0.01 μg/mL . This positions this compound as a promising candidate in the fight against antibiotic-resistant bacteria.

Case Studies

- Microbial Resistance : In studies involving various Streptomyces species, the resistance mechanisms against this compound were explored, revealing insights into how these bacteria manage to evade the compound's effects .

- Biosynthetic Pathways : Investigations into the biosynthetic gene clusters responsible for this compound production have provided valuable data on optimizing yields and enhancing its antimicrobial properties .

Insecticidal Properties

Recent research has also identified the insecticidal activity of this compound. Studies demonstrated that spores of Streptomyces olindensis producing this compound effectively killed fly larvae, confirming its role as a biopesticide . This application could be particularly beneficial in agricultural settings where chemical pesticides are increasingly scrutinized for environmental impact.

Structural Insights and Characterization

The unique structural attributes of this compound have been extensively characterized using advanced techniques such as electrospray ionization mass spectrometry (ESI-MS) and collisionally activated dissociation mass spectrometry. These studies have confirmed the stability of the compound's DNA-binding properties, which are crucial for its function as an antitumor agent .

Comparative Analysis Table

| Property | This compound | Doxorubicin |

|---|---|---|

| IC50 (HeLa Cells) | 0.110 μg/mL | 0.050 μg/mL |

| MIC (S. aureus) | 0.01 μg/mL | 4 μg/mL |

| Apoptosis Induction | Time-dependent | Time-dependent |

| DNA Binding Stability | High | High |

Eigenschaften

Molekularformel |

C60H88N2O22 |

|---|---|

Molekulargewicht |

1189.3 g/mol |

IUPAC-Name |

(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C60H88N2O22/c1-12-60(72)24-39(79-42-20-32(61(8)9)55(27(4)75-42)82-44-22-37(66)57(29(6)77-44)80-40-18-16-34(63)25(2)73-40)47-50(54(71)48-49(53(47)70)52(69)46-31(51(48)68)14-13-15-36(46)65)59(60)84-43-21-33(62(10)11)56(28(5)76-43)83-45-23-38(67)58(30(7)78-45)81-41-19-17-35(64)26(3)74-41/h13-15,25-30,32-35,37-45,55-59,63-67,70-72H,12,16-24H2,1-11H3/t25-,26-,27-,28-,29-,30-,32-,33-,34-,35-,37-,38-,39-,40-,41-,42-,43-,44-,45-,55+,56+,57+,58+,59+,60+/m0/s1 |

InChI-Schlüssel |

DKWBRHNUUTWKAG-JNZMSYBZSA-N |

Isomerische SMILES |

CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O[C@H]5CC[C@@H]([C@@H](O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O[C@H]8C[C@@H]([C@@H]([C@@H](O8)C)O[C@H]9C[C@@H]([C@@H]([C@@H](O9)C)O[C@H]1CC[C@@H]([C@@H](O1)C)O)O)N(C)C)O |

Kanonische SMILES |

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CCC(C(O1)C)O)O)N(C)C)O |

Synonyme |

antibiotic A447 A antibiotic A447-A cosmomycin D |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.